molecular formula C20H24N2O5S B11244581 N-(2-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-ethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11244581
M. Wt: 404.5 g/mol
InChI Key: MAFJJNYYOGBEQZ-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoxazepine core, which is known for its diverse biological activities and structural versatility.

Preparation Methods

The synthesis of N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the methanesulfonyl group. This can be accomplished by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through standard alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazepine ring. Reagents such as sodium hydride and alkyl halides are commonly used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmaceuticals: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of conditions such as inflammation, cancer, and neurological disorders.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in various biological studies to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2-ETHOXYPHENYL)-2-METHOXYBENZAMIDE: This compound shares the ethoxyphenyl group but differs in the core structure, leading to different biological activities and applications.

    (Z)-5-(4-NITROBENZYLIDEN)-3-N-(2-ETHOXYPHENYL)-2-THIOXO-THIAZOLIDIN-4-ONE: This compound has a thiazolidinone core and exhibits different chemical reactivity and biological properties.

    2-(4-(4-(2-ETHOXYPHENYL)PIPERAZIN-1-YL)PHENYL)-5-METHYL-1H-BENZO[D]IMIDAZOLE: This compound features a benzimidazole core and is studied for its potential as a monoamine oxidase inhibitor.

The uniqueness of N-(2-ETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-4-26-17-8-6-5-7-15(17)21-20(23)19-11-12-22(28(3,24)25)16-13-14(2)9-10-18(16)27-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,21,23)

InChI Key

MAFJJNYYOGBEQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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